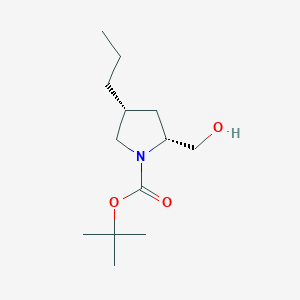

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by its stereochemical configuration (2R,4R) and functional group substitutions. The pyrrolidine core is substituted with a hydroxymethyl group at the 2-position, a propyl group at the 4-position, and a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereochemical control. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation, esterification) .

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO3/c1-5-6-10-7-11(9-15)14(8-10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11-/m1/s1 |

InChI Key |

VTGWEHLHPYKXNS-GHMZBOCLSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CCCC1CC(N(C1)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the tert-butyl ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and the use of solvents to enhance reaction efficiency .

Chemical Reactions Analysis

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

- Propyl vs. Fluorine (4-position): The 4-propyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane penetration but reducing aqueous solubility. In contrast, the 4-fluoro analog (CAS: 1174020-49-5) exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Hydroxymethyl vs. Aminomethyl (2-position): The hydroxymethyl group participates in hydrogen bonding, influencing crystal packing (as per graph-set analysis in hydrogen-bonded networks ). The aminomethyl derivative (CAS: 1932800-41-3) offers nucleophilic reactivity for conjugation reactions.

Stereochemical Considerations

The (2R,4R) configuration in the target compound and its hydroxy analog (CAS: 141850-54-6) is critical for binding to chiral receptors or enzymes. For example, in drug discovery, (2S,4R) configurations (e.g., CAS: 1174020-49-5) may exhibit distinct pharmacokinetic profiles due to altered diastereomer interactions .

Physicochemical Properties

- Solubility: The 4-hydroxy analog (CAS: 141850-54-6) has higher aqueous solubility (~50 mg/mL estimated) compared to the hydrophobic 4-propyl derivative (~10 mg/mL).

- Thermal Stability: Boc-protected compounds generally decompose above 150°C, but fluorinated analogs (e.g., CAS: 1174020-49-5) may exhibit higher thermal stability due to stronger C–F bonds.

Biological Activity

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in the pharmaceutical and chemical research communities. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 1279038-50-4

Biological Activity Overview

Research into the biological activity of this compound has revealed various potential applications, primarily in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may interact with biological systems in several ways.

In Vitro Studies

A study conducted on related pyrrolidine derivatives indicated that compounds with similar structures exhibit significant activity against certain cancer cell lines. For instance, compounds featuring the pyrrolidine ring were shown to inhibit cell proliferation in vitro, suggesting that this compound may possess similar properties .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrrolidine Derivative A | A431 (skin cancer) | 5.0 | |

| Pyrrolidine Derivative B | Bcap-37 (breast cancer) | 10.0 | |

| This compound | TBD | TBD | TBD |

Case Studies

- Anticancer Activity : A series of studies have explored the anticancer potential of pyrrolidine derivatives. In one notable study, researchers synthesized several analogs and tested them against various cancer cell lines, noting that modifications to the alkyl chain significantly affected potency .

- Neuroprotective Effects : Another area of exploration has been the neuroprotective effects of similar compounds. Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting that this compound could also be evaluated for neuroprotective properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step routes involving stereoselective reactions. For example, hydrogenation using Pd/C under H₂ atmosphere (e.g., 1 atm, 24 hours) is critical for reducing double bonds in intermediates . Protecting groups like tert-butyldimethylsilyl (TBS) are used to stabilize hydroxyl moieties during synthesis, with deprotection achieved via acidic or fluoride-based conditions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like LiOH for saponification (e.g., 1.5 eq. in THF/MeOH) to minimize side products .

Q. How is the stereochemical configuration of the compound validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry ([α]D measurements) are used for preliminary stereochemical analysis. However, definitive confirmation requires 2D NMR (COSY, NOESY) to correlate spatial arrangements of protons. For example, NOE interactions between the hydroxymethyl and propyl groups can confirm the (2R,4R) configuration . X-ray crystallography, refined using SHELXL , provides absolute configuration validation when single crystals are obtainable.

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–50% EtOAc) is standard for separating polar intermediates . For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases (0.1% TFA modifier) improves resolution. Recrystallization from ethanol/water mixtures enhances purity for crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl and propyl groups in further functionalization?

- Methodological Answer : The hydroxymethyl group’s nucleophilicity is moderated by hydrogen bonding with the adjacent pyrrolidine nitrogen, requiring activation (e.g., mesylation or tosylation) for alkylation or acylation . The propyl group’s steric bulk necessitates bulky electrophiles (e.g., tert-butyl esters) to avoid steric clashes during coupling reactions. Computational modeling (DFT) predicts regioselectivity in such transformations .

Q. What strategies mitigate epimerization risks during synthetic modifications of the chiral centers?

- Methodological Answer : Low-temperature reactions (0–5°C) and non-polar solvents (e.g., DCM) minimize base- or acid-catalyzed epimerization . Protecting group selection is critical; TBS ethers stabilize the stereochemistry better than benzyl groups under basic conditions. Monitoring via chiral HPLC at each step ensures stereochemical integrity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) reveal degradation via hydrolysis of the tert-butyl carbamate group under acidic conditions (pH < 3). Buffered solutions (pH 6–7) and lyophilization enhance stability for cell-based assays. LC-MS identifies degradation products, such as the free pyrrolidine derivative .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How should researchers validate their findings?

- Methodological Answer : Cross-reference with high-resolution mass spectrometry (HRMS) and ¹³C NMR data to confirm molecular identity. For example, HRMS (ESI+) should match theoretical [M+H]⁺ within 3 ppm . If crystallographic data conflicts with NMR (e.g., unexpected diastereomers), re-evaluate synthetic steps for inadvertent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.